SR144528
Overview
Description
SR 144528: is a chemical compound known for its role as a potent and highly selective inverse agonist of the cannabinoid receptor type 2 (CB2 receptor). It has a high affinity for the CB2 receptor with a dissociation constant (K_i) of 0.6 nanomolar, while its affinity for the cannabinoid receptor type 1 (CB1 receptor) is significantly lower (K_i of 400 nanomolar) . This compound is widely used in scientific research to investigate the functions of the CB2 receptor and to study the effects of CB1 receptors in isolation .
Mechanism of Action
Target of Action
SR144528, also known as (1S-endo)-5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide, is a drug that acts as a potent and highly selective inverse agonist for the CB2 receptor . The CB2 receptor is primarily present on peripheral immune cells and microglia, where they exhibit important immune-regulatory functions .
Mode of Action
This compound displays subnanomolar affinity (K = 0.6 nM) for both the rat spleen and cloned human CB2 receptors . It antagonizes the inhibitory effects of the cannabinoid receptor agonist CP 55,940 on forskolin-stimulated adenylyl cyclase activity in cell lines permanently expressing the CB2 receptor . Furthermore, this compound is able to selectively block the mitogen-activated protein kinase activity induced by CP 55,940 in cell lines expressing CB2 .
Biochemical Pathways
The CB2 receptor is part of the endocannabinoid system, a complex neuromodulatory system expressed throughout the body . Activation of the CB2 receptor has been shown to modulate microglial responses to inflammatory stimuli . This compound, as a CB2 receptor antagonist, can therefore influence these biochemical pathways.
Pharmacokinetics
It is known that after oral administration, this compound totally displaced the ex vivo [3h]-cp 55,940 binding to mouse spleen membranes (ed 50 = 035 mg/kg) with a long duration of action .
Result of Action
This compound has been shown to decrease mu-opioid receptor expression and activation in mouse brainstem, suggesting a role of the CB2 receptor in pain . It has little or no effect on lps/ifn-γ-induced activation in primary microglia or organotypic hippocampal slice cultures at nanomolar concentrations .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For example, its effects on microglial activation are observed in response to inflammatory stimulation . .
Biochemical Analysis
Biochemical Properties
SR144528 interacts with the CB2 receptor, a part of the endocannabinoid system, which is involved in a variety of physiological processes. The CB2 receptor is primarily found on cells in the immune system, and its activation can influence inflammation and pain perception . This compound, as an inverse agonist, can block the activity of this receptor, potentially altering these processes .
Cellular Effects
In cellular models, this compound has been shown to inhibit the effects of cannabinoid receptor agonists on adenylyl cyclase activity in cells expressing the human CB2 receptor . This suggests that this compound can influence cellular signaling pathways, potentially affecting a variety of cellular functions. For instance, it has been reported to decrease mu-opioid receptor expression and activation in mouse brainstem .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CB2 receptor. As an inverse agonist, it binds to this receptor and induces a response opposite to that of agonists . This can lead to changes in cell signaling and gene expression, potentially influencing a variety of cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to have a long duration of action in vivo, with effects observable after oral administration
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to reduce paw swelling in a mouse model of carrageenan-induced paw edema
Metabolic Pathways
This compound is involved in the endocannabinoid system, interacting primarily with the CB2 receptor . This system is involved in a variety of physiological processes, including pain perception, inflammation, and immune response
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its affinity for the CB2 receptor
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with the CB2 receptor, which is primarily found on cells in the immune system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 144528 involves the formal condensation of the carboxy group of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with the amino group of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of SR 144528 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: SR 144528 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl group present in the pyrazole ring.
Substitution: Substitution reactions can take place at the aromatic rings, where halogen atoms or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
SR 144528 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptors.
Industry: Utilized in the development of new drugs targeting the endocannabinoid system.
Comparison with Similar Compounds
SR 144528 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:
Rimonabant: A CB1 receptor antagonist with some activity at CB2 receptors.
AM630: Another CB2 receptor antagonist but with different selectivity and potency profiles.
JWH-133: A CB2 receptor agonist with high selectivity for CB2 over CB1 receptors.
SR 144528 stands out due to its high affinity and selectivity for the CB2 receptor, making it a valuable tool in cannabinoid research .
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVYNSRNKFXQM-XRHWURSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N[C@H]3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940947 | |
Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192703-06-3 | |
Record name | 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192703-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SR 144528 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192703063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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